2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA

Fatty Acid Elongation Enoyl-CoA Reductase Substrate Specificity

Accurate metabolic tracing requires isomer-specific acyl-CoAs. Generic all-cis isomers cannot substitute for this trans-2-enoyl intermediate in β-oxidation or elongation studies. - **Critical differentiator:** The 2E configuration defines its role as a substrate for enoyl-CoA reductase (EC 1.3.1.93) and product of acyl-CoA dehydrogenase. - **Key application:** Retention time standard for LC-MS/MS differentiation from mass-identical cis isomers (monoisotopic mass 1079.3605 Da). - **Trusted supply:** Validated for flux analysis, enzyme kinetics, and pathway tracing.

Molecular Formula C43H68N7O17P3S
Molecular Weight 1080.0 g/mol
Cat. No. B15551248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA
Molecular FormulaC43H68N7O17P3S
Molecular Weight1080.0 g/mol
Structural Identifiers
InChIInChI=1S/C43H68N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-34(52)71-27-26-45-33(51)24-25-46-41(55)38(54)43(2,3)29-64-70(61,62)67-69(59,60)63-28-32-37(66-68(56,57)58)36(53)42(65-32)50-31-49-35-39(44)47-30-48-40(35)50/h8-9,11-12,14-15,17-18,22-23,30-32,36-38,42,53-54H,4-7,10,13,16,19-21,24-29H2,1-3H3,(H,45,51)(H,46,55)(H,59,60)(H,61,62)(H2,44,47,48)(H2,56,57,58)/b9-8-,12-11-,15-14-,18-17-,23-22+/t32-,36+,37+,38-,42-/m0/s1
InChIKeyXSIBQUOFLNIVEK-UNZYHRLESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

About 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA


2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA (CHEBI:76542) is an unsaturated fatty acyl-CoA thioester formed by the condensation of coenzyme A with (2E,7Z,10Z,13Z,16Z)-docosapentaenoic acid [1]. This compound serves as a crucial intermediate in the β-oxidation and elongation-desaturation pathways of n-6 polyunsaturated fatty acids (PUFAs), particularly in the metabolism of docosapentaenoic acid (DPA n-6, 22:5n-6) [2]. Its unique trans-2,3-enoyl configuration distinguishes it from the all-cis isomers typically encountered in lipid biosynthesis, positioning it as a specific substrate for the very-long-chain enoyl-CoA reductase (TECR) enzyme in the fatty acid elongation cycle [3]. The compound's molecular formula is C43H68N7O17P3S, with a molecular weight of 1080.02 Da .

1 Trans-2-enoyl-CoA intermediate for β-oxidation pathway studies
2 Specific substrate for enoyl-CoA reductase (EC 1.3.1.93) assays
3 Authentic LC-MS reference standard for lipidomics isomer resolution

Why 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA Cannot Be Substituted


The substitution of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA with other polyunsaturated fatty acyl-CoA esters, even those with identical chain length and unsaturation, is not feasible due to its distinct trans-2,3-enoyl geometry [1]. This structural feature dictates its exclusive role as the substrate for the NADPH-dependent reduction catalyzed by very-long-chain enoyl-CoA reductase (TECR), a key step in the microsomal fatty acid elongation cycle [2]. Unlike its all-cis isomers such as (4Z,7Z,10Z,13Z,16Z)-docosapentaenoyl-CoA, which participate in desaturation reactions via FADS2 [3], this compound is specifically positioned in the reductive branch of the elongation pathway. Furthermore, studies on peroxisomal β-oxidation demonstrate that the extent and position of unsaturation profoundly influence enzyme kinetics, with different long-chain polyunsaturated acyl-CoA esters exhibiting markedly divergent Vmax and Km values [4]. Therefore, experimental reproducibility and mechanistic accuracy demand the use of this specific isomer.

Target Compound
2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA
Trans-2-enoyl-CoA, substrate for enoyl-CoA reductase; β-oxidation intermediate.
Common Substitute
(7Z,10Z,13Z,16Z,19Z)-Docosapentaenoyl-CoA
All-cis isomer, substrate for ELOVL2 and desaturases; elongation pathway entry.
Stereochemistry-dependent enzyme recognition may shift pathway interpretation; generic 'C22:5-CoA' selection risks false-negative results in enoyl-CoA reductase or elongase assays.

Differentiation of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA


2E vs. All-Cis Stereochemistry

2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA is a specific substrate for the very-long-chain enoyl-CoA reductase (TECR) enzyme, which catalyzes the NADPH-dependent reduction of trans-2,3-enoyl-CoA intermediates to their saturated acyl-CoA counterparts [1]. This reaction is explicitly documented: (2E,7Z,10Z,13Z,16Z)-docosapentaenoyl-CoA + NADPH + H+ → (7Z,10Z,13Z,16Z)-docosatetraenoyl-CoA + NADP+ [1]. In contrast, the all-cis isomer (4Z,7Z,10Z,13Z,16Z)-docosapentaenoyl-CoA is not a substrate for this reductase but instead participates in desaturation reactions catalyzed by FADS2 [2].

2E vs. All-Cis
Head-to-head
2E (trans) at C2-C3; C43H64N7O17P3S; mass 1079.3605 Da
All-cis isomer C43H68N7O17P3S; identical mass but different formula
Stereochemistry governs enzyme access; enoyl-CoA reductase vs. elongase
Structural attribution from ChEBI, MetaCyc
Fatty Acid Elongation Enoyl-CoA Reductase Substrate Specificity

β-Oxidation vs. Elongation Pathway Roles

Peroxisomal β-oxidation exhibits optimal specificity for long-chain polyunsaturated acyl-CoA esters, but the degree of unsaturation significantly modulates both Vmax and Km [1]. While 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA was not directly assayed, data for structurally related long-chain polyunsaturated acyl-CoAs provide a critical class-level inference: docosa-7,10,13,16-tetraenoyl-CoA (a 22:4 analog) exhibited a Vmax of approximately 150% of that obtained with palmitoyl-CoA, with a Km of 22 ± 3 μM [1]. In contrast, eicosa-8,11,14-trienoyl-CoA (20:3) and eicosa-11,14,17-trienoyl-CoA (20:3) displayed Vmax values of ~150% but distinct Km values of 17 ± 6 μM and 13 ± 4 μM, respectively [1]. This demonstrates that even minor variations in chain length and unsaturation position can alter enzyme affinity by nearly 2-fold (22 μM vs 13 μM).

Pathway Role
Head-to-head
2E-CoA: β-oxidation intermediate → enoyl-CoA reductase substrate
All-cis-CoA: ELOVL2 substrate → committed step for DHA synthesis
Orthogonal metabolic nodes; substitution invalid for flux tracing
Pathway databases MetaCyc, Reactome
Peroxisomal Beta-Oxidation Enzyme Kinetics Acyl-CoA Metabolism

ELOVL2 Substrate Specificity

The n-6 series, to which 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA belongs, exerts a differential effect on acyl-CoA:cholesterol acyltransferase (ACAT) compared to n-3 analogs. In J774 macrophages, incubation with n-3 polyunsaturated fatty acids significantly reduced cholesterol esterification rates compared to n-6 polyunsaturated fatty acids or oleic acid [1]. This reduction was mechanistically linked to decreases in both the Km and Vmax of ACAT in microsomes from n-3-treated cells [1]. Consequently, an n-6-derived acyl-CoA such as 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA would be expected to sustain higher ACAT activity and cholesterol esterification rates compared to its n-3 counterpart, (7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl-CoA.

ELOVL2 Recognition
Class-level
2E-CoA: not a substrate for ELOVL2; requires enoyl-CoA reductase
All-cis-CoA: validated ELOVL2 substrate (condensation with malonyl-CoA)
Binary discrimination based on C2-C3 configuration
Mechanistic exclusion; direct kinetic data for 2E isomer not reported
Cholesterol Metabolism ACAT Macrophage Biology

β-Oxidation Product Identity

High-resolution mass spectrometry can resolve the subtle mass differences between isomeric docosapentaenoyl-CoA species. The monoisotopic mass of (2E,7Z,10Z,13Z,16Z)-docosapentaenoyl-CoA is 1079.3605 Da , which is identical to that of (4Z,7Z,10Z,13Z,16Z)-docosapentaenoyl-CoA [1] and (7Z,10Z,13Z,16Z,19Z)-docosapentaenoyl-CoA [2]. However, these isomers can be differentiated by their distinct retention times in reversed-phase LC and by their characteristic MS/MS fragmentation patterns, as the position of the double bond (particularly the trans-2,3-enoyl moiety) influences the collision-induced dissociation pathways [3]. While a direct experimental comparison for this specific compound is not available, the general principle that positional and geometric isomers of fatty acyl-CoAs exhibit unique LC-MS/MS signatures is well-established [4].

β-Oxidation Product
Head-to-head
2E-CoA → 5,8,11,14-eicosatetraenoyl-CoA (20:4n-6)
(4Z,7Z,10Z,13Z,16Z)-isomer → distinct eicosatetraenoyl-CoA (corrected in Human-GEM)
Product assignment essential for isotope tracing; misassignment risk documented
Human-GEM issue #748 correction
LC-MS/MS Metabolomics Analytical Chemistry

Applications of 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA


LC-MS/MS Reference Standard for Lipidomics

2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA is the definitive substrate for studying the activity and kinetics of very-long-chain enoyl-CoA reductase (TECR) [1]. Its trans-2,3-enoyl group is the specific structural motif recognized by this enzyme, which catalyzes the rate-limiting reductive step in the elongation of polyunsaturated fatty acids. Using this compound enables precise measurement of TECR activity and NADPH consumption, which cannot be achieved with all-cis isomers [1].

Substrate for Enoyl-CoA Reductase Assays

This compound serves as a critical intermediate for tracing the metabolic fate of n-6 docosapentaenoic acid (DPA n-6). Its use in stable isotope-labeled form allows researchers to quantify flux through the elongation and β-oxidation pathways, distinguishing n-6 metabolism from competing n-3 pathways [2]. This is particularly relevant in tissues such as testes and skeletal muscle, where DPA n-6 is preferentially incorporated into lipids [2].

Metabolic Flux Tracer for DHA Biosynthesis

For targeted LC-MS/MS assays aiming to quantify specific acyl-CoA species, 2E,7Z,10Z,13Z,16Z-Docosapentaenoyl-CoA is required as an authentic standard to establish retention times and optimize MS/MS transitions [3]. Its distinct chromatographic behavior, dictated by the trans double bond, allows for its resolution from co-eluting all-cis isomers, ensuring accurate quantification in complex biological matrices [4].

Application
Selection Property
Validation Focus
LC-MS/MS Reference Standard
Authentic trans-2-enoyl-CoA identity
Retention time confirmation vs. all-cis isomer
Enoyl-CoA Reductase Assays
Specific substrate for EC 1.3.1.93
Enzyme activity measurement; isomer exclusion
Metabolic Flux Tracing (DHA)
β-oxidation intermediate identity
Product profile (20:4n-6 CoA) verification
ELOVL2 Negative Control
Non-substrate for ELOVL2
Stereochemical specificity validation

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